(R)-Butaprost (free acid)

Vue d'ensemble

Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an organic compound, a peptide, a steroid?).

Synthesis Analysis

This involves understanding how the compound is synthesized. What are the reactants? What conditions are required for the reaction? Are there any catalysts involved?Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. What functional groups does it contain? What is its stereochemistry?Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. What products are formed? What are the mechanisms of these reactions?Physical And Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, refractive index, specific rotation, etc.Applications De Recherche Scientifique

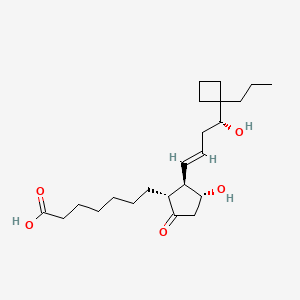

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

“®-Butaprost (free acid)” is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . It has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . The pharmacology of ®-butaprost has not been carefully studied, but it is generally considered to be the less active C-16 epimer .

In order to increase the binding affinity of ®-butaprost for prostanoid receptors, the methyl ester of ®-butaprost was removed and the natural C-1 carboxylic acid was re-established . Prostaglandin free acids generally bind to their cognate receptors with 10 to 100 times the affinity of the corresponding ester derivative .

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. Is it toxic? Is it flammable? What are the first aid measures?

Orientations Futures

This involves understanding the current state of research on the compound. What are the unanswered questions? What are the potential applications?

Propriétés

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-NMXQQJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Butaprost (free acid) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)